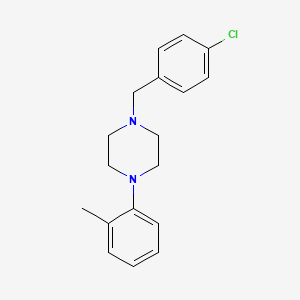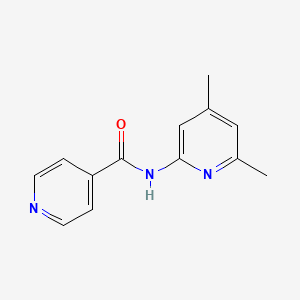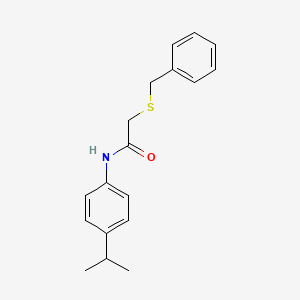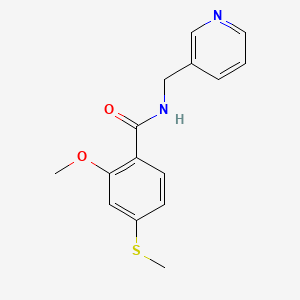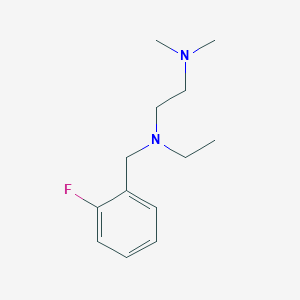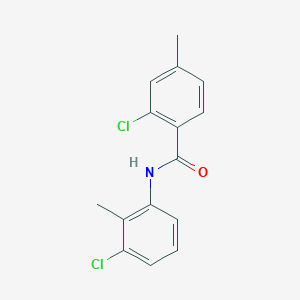![molecular formula C19H14N2O2S B5709317 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a novel compound that has shown promising results in scientific research. MPTP is a thieno[2,3-d]pyrimidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis. Furthermore, 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a novel compound that has shown promising results in scientific research. 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is also easy to synthesize using various methods. However, there are some limitations to using 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments. 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has not been extensively studied in vivo, and its toxicity profile is not well understood.
Future Directions
There are several future directions for 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-angiogenic activities in vivo. Another direction is to study the toxicity profile of 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in animal models. Furthermore, the development of 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with improved potency and selectivity could lead to the discovery of novel anti-cancer agents. Overall, 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel compound that has shown promising results in scientific research. It has been synthesized using various methods and has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of the NF-κB and Akt/mTOR pathways. Although there are some limitations to using 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Synthesis Methods
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been synthesized using various methods, including the reaction of 3-(3-methoxyphenyl) acrylonitrile with 2-phenylthiomethylene-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine in the presence of a base. Another method involves the reaction of 3-(3-methoxyphenyl)acrylic acid with 2-phenylthiomethylene-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine in the presence of a coupling agent. Both methods have been reported to yield 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in good yields and high purity.
Scientific Research Applications
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
properties
IUPAC Name |
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-15-9-5-8-14(10-15)21-12-20-18-17(19(21)22)16(11-24-18)13-6-3-2-4-7-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDERZRSFWFMGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
